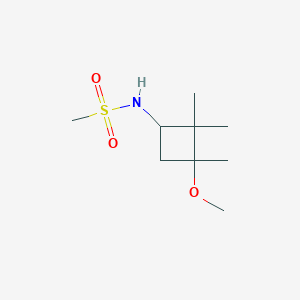
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide, also known as ABT-639, is a potent and selective T-type calcium channel blocker. It was developed by Abbott Laboratories for the treatment of chronic pain and has shown promising results in preclinical studies.
Mécanisme D'action
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide blocks T-type calcium channels, which are involved in the transmission of pain signals in the nervous system. By blocking these channels, N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide reduces the excitability of neurons and decreases the transmission of pain signals. T-type calcium channels are also involved in the regulation of neuronal excitability, and their blockade by N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide may have additional effects on neuronal function.
Biochemical and Physiological Effects:
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been shown to have potent analgesic effects in preclinical models of chronic pain. It has also been shown to reduce the frequency and duration of epileptic seizures in animal models. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide is a potent and selective T-type calcium channel blocker, which makes it a valuable tool for studying the role of these channels in pain transmission and neuronal function. However, its potency and selectivity may also limit its use in certain experiments, as it may have off-target effects on other calcium channels or ion channels.
Orientations Futures
There are several future directions for the study of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide. One area of interest is the development of more potent and selective T-type calcium channel blockers, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of T-type calcium channels in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, the clinical development of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide for the treatment of chronic pain and epilepsy is an important future direction, as it may provide a new treatment option for these conditions.
Méthodes De Synthèse
The synthesis of N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the cyclobutyl ring, which is achieved through a Diels-Alder reaction. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has been extensively studied in preclinical models of chronic pain, including neuropathic pain, inflammatory pain, and osteoarthritis pain. It has been shown to have potent analgesic effects in these models, with a favorable safety profile. N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide has also been investigated for its potential use in the treatment of epilepsy, as T-type calcium channels are involved in the generation of epileptic seizures.
Propriétés
IUPAC Name |
N-(3-methoxy-2,2,3-trimethylcyclobutyl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-9-6-7-18-11(9)12(16)15-10-8-14(4,17-5)13(10,2)3/h6-7,10H,8H2,1-5H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBOTDZMEULPLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC2CC(C2(C)C)(C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)
![3-[(1-Methylimidazol-2-yl)methyl]-9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585809.png)
![5-Methyl-3-[(9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,2-oxazole](/img/structure/B7585812.png)
![N-[3-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)phenyl]acetamide](/img/structure/B7585813.png)
![2-[(5-Methylpyridin-2-yl)oxymethyl]-1,3-benzoxazole](/img/structure/B7585828.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)

![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)



